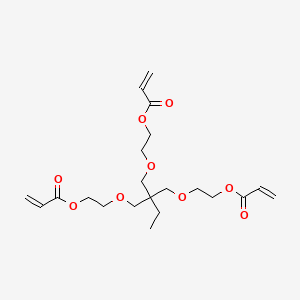
(2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate
Overview
Description
(2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate: is a multifunctional acrylate compound known for its versatility in various industrial and scientific applications. This compound is characterized by its ability to form cross-linked polymer networks, making it valuable in coatings, adhesives, and other materials requiring enhanced mechanical properties.
Mechanism of Action
Target of Action
Trimethylolpropane Ethoxylate Triacrylate (TET), also known as (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate, is a trifunctional polyether compound . It primarily targets the formation of polymers, specifically in the production of polyurethane foams, elastomers, and sealants . It also plays a crucial role in the preparation of gel polymer electrolytes for Lithium-ion batteries .
Mode of Action
TET exhibits low viscosity and high reactivity due to the presence of multiple acrylate functional groups . These properties allow it to undergo rapid polymerization and cross-linking . In the context of Lithium-ion batteries, TET acts as a cross-linking agent or a polymerizable monomer, enhancing the thermal stability, ionic conductivity, and mechanical strength of the polymer .
Biochemical Pathways
The primary biochemical pathway involved with TET is the polymerization process. The acrylate functional groups in TET enable it to rapidly polymerize and cross-link, forming complex structures like polyurethane foams and elastomers . In Lithium-ion batteries, TET contributes to the formation of a gel polymer electrolyte, a crucial component for the battery’s operation .
Result of Action
The result of TET’s action is the formation of various polymeric materials. In the production of polyurethane foams and elastomers, TET contributes to the formation of a solid, durable material with specific physical properties . In Lithium-ion batteries, TET enhances the thermal stability, ionic conductivity, and mechanical strength of the gel polymer electrolyte .
Action Environment
The action of TET is influenced by various environmental factors. For instance, the polymerization process is sensitive to temperature and the presence of catalysts . Furthermore, the stability and efficacy of TET can be affected by storage conditions, with optimal stability typically achieved in a cool, dry environment .
Biochemical Analysis
Biochemical Properties
Trimethylolpropane ethoxylate triacrylate exhibits low viscosity and high reactivity due to the presence of multiple acrylate functional groups, which allows rapid polymerization and cross-linking
Cellular Effects
Given its role in the production of polyurethane foams, elastomers, and sealants
Molecular Mechanism
The molecular mechanism of Trimethylolpropane ethoxylate triacrylate primarily involves its ability to undergo rapid polymerization and cross-linking due to the presence of multiple acrylate functional groups This allows it to form complex structures in the materials it is used to produce
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow reactors or batch reactors are commonly employed, with precise control over reaction parameters to ensure consistent product quality. Purification steps, such as distillation or recrystallization, are implemented to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes polymerization reactions , where it forms cross-linked networks through free radical polymerization. It can also participate in cross-linking reactions with other monomers or polymers to enhance the mechanical properties of the resulting material.
Common Reagents and Conditions
The polymerization of this compound typically requires free radical initiators , such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is often conducted at elevated temperatures to accelerate the polymerization process. In some cases, UV light or thermal initiators are used to initiate the reaction.
Major Products Formed
The major products formed from the polymerization of this compound are cross-linked polymers with enhanced mechanical strength, thermal stability, and chemical resistance. These polymers are used in various applications, including coatings, adhesives, and composite materials.
Scientific Research Applications
This compound finds extensive use in scientific research due to its ability to form robust polymer networks. It is employed in the development of biomedical devices , drug delivery systems , and tissue engineering scaffolds . Its biocompatibility and mechanical properties make it suitable for applications requiring durable and flexible materials.
In the field of chemistry , this compound is used as a cross-linking agent in polymer synthesis and as a component in advanced materials research. Its versatility and reactivity make it a valuable tool for creating new materials with tailored properties.
Comparison with Similar Compounds
This compound is often compared with other multifunctional acrylates , such as trimethylolpropane triacrylate and pentaerythritol triacrylate . While these compounds share similar reactivity and applications, 2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate offers unique advantages in terms of its ability to form highly cross-linked networks and its compatibility with various polymerization methods.
Similar Compounds
Trimethylolpropane triacrylate
Pentaerythritol triacrylate
Glycidyl methacrylate
Ethylene glycol diacrylate
Properties
IUPAC Name |
2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O9/c1-5-18(22)28-12-9-25-15-21(8-4,16-26-10-13-29-19(23)6-2)17-27-11-14-30-20(24)7-3/h5-7H,1-3,8-17H2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPIZGPBYCHTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75577-71-8, 85887-85-0 | |
| Details | Compound: Ethoxylated trimethylolpropane triacrylate homopolymer | |
| Record name | 2-Propenoic acid, 1,1′-[[2-ethyl-2-[[2-[(1-oxo-2-propen-1-yl)oxy]ethoxy]methyl]-1,3-propanediyl]bis(oxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75577-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Ethoxylated trimethylolpropane triacrylate homopolymer | |
| Record name | Ethoxylated trimethylolpropane triacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85887-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00858841 | |
| Record name | (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-[(1-oxo-2-propen-1-yl)oxy]-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
28961-43-5, 75577-70-7 | |
| Record name | Ethoxylated trimethylolpropane triacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28961-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane ethoxy triacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75577-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075577707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-[(1-oxo-2-propen-1-yl)oxy]-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylidynetrimethanol, ethoxylated, esters with acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [2-ethyl-2-[[2-[(1-oxoallyl)oxy]ethoxy]methyl]-1,3-propanediyl]bis(oxy-2,1-ethanediyl) diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


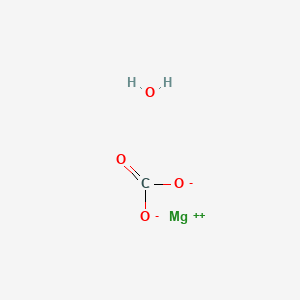
![Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-](/img/structure/B6595376.png)
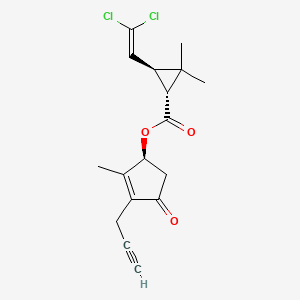
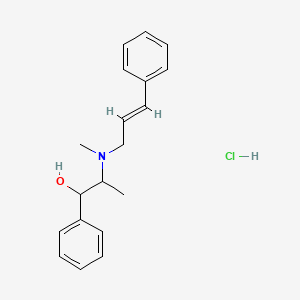
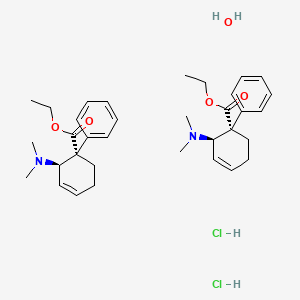
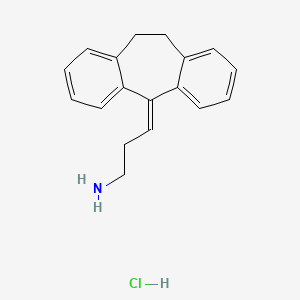
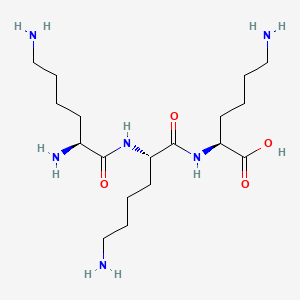
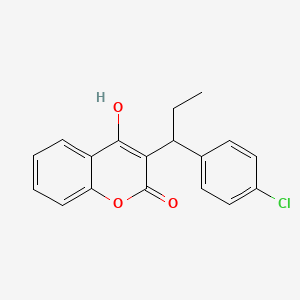
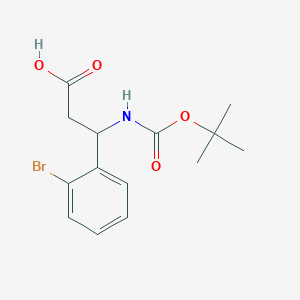
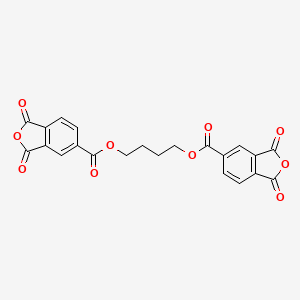
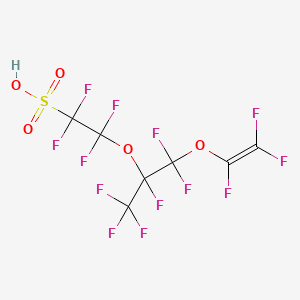
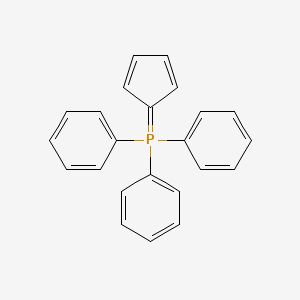
![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)

